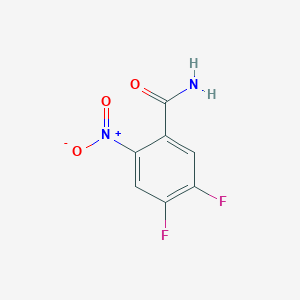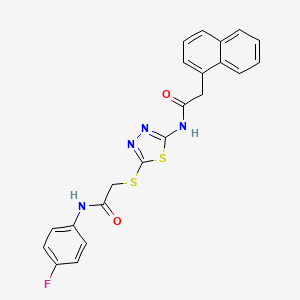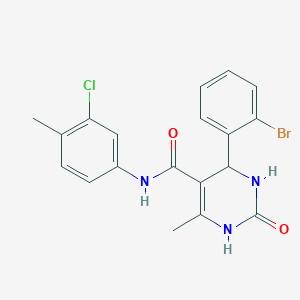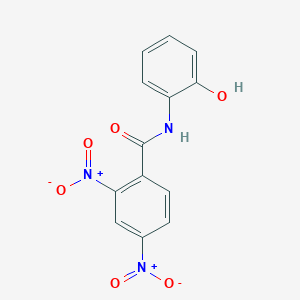![molecular formula C18H26N2O2 B2588889 1-(Adamantan-1-yl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea CAS No. 1396707-21-3](/img/structure/B2588889.png)
1-(Adamantan-1-yl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Adamantan-1-yl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea is a synthetic organic compound that features a unique combination of adamantane and furan moieties The adamantane structure is known for its rigidity and stability, while the furan ring adds aromaticity and potential reactivity
Vorbereitungsmethoden
The synthesis of 1-(Adamantan-1-yl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea typically involves the following steps:
Starting Materials: The synthesis begins with adamantane and 2,5-dimethylfuran.
Formation of Intermediate: Adamantane is first functionalized to introduce a reactive group, such as an amine or halide. Similarly, 2,5-dimethylfuran is modified to introduce a suitable leaving group.
Coupling Reaction: The functionalized adamantane and 2,5-dimethylfuran are then coupled under appropriate conditions to form the desired urea derivative. This step often involves the use of coupling reagents such as carbodiimides or isocyanates.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
1-(Adamantan-1-yl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form dihydrofuran derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The adamantane moiety can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups. Halogenation and nitration are common substitution reactions.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Adamantan-1-yl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It may exhibit antiviral, antibacterial, or anticancer properties.
Materials Science: The rigidity of the adamantane moiety and the reactivity of the furan ring make this compound useful in the design of novel materials, such as polymers and nanomaterials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new chemical entities.
Wirkmechanismus
The mechanism of action of 1-(Adamantan-1-yl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea depends on its specific application:
Biological Activity: In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The adamantane moiety can enhance membrane permeability, while the furan ring can participate in hydrogen bonding or π-π interactions.
Materials Science: The compound’s rigidity and stability contribute to the mechanical properties of materials, while the furan ring can undergo further functionalization to introduce additional properties.
Vergleich Mit ähnlichen Verbindungen
1-(Adamantan-1-yl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea can be compared with other similar compounds:
1-(Adamantan-1-yl)-2,2-difluoro-2-iodoethane: This compound features a difluoro-iodoethane moiety instead of the furan ring, resulting in different reactivity and applications.
N-Adamantan-1-yl-2,4-dichloro-benzamide: This compound contains a benzamide group, which imparts different chemical properties and potential biological activities.
1-Adamantan-1-yl-2,2-dibromo-ethanone: The presence of dibromo-ethanone in this compound leads to distinct reactivity patterns and applications in organic synthesis.
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-11-3-16(12(2)22-11)10-19-17(21)20-18-7-13-4-14(8-18)6-15(5-13)9-18/h3,13-15H,4-10H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFDNICBOMSWGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine](/img/structure/B2588806.png)
![Ethyl 2-[2,6-difluoro-4-(hydroxymethyl)phenoxy]propanoate](/img/structure/B2588807.png)

![1-[(2-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2588813.png)


![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2588816.png)



![N-(1-cyanocyclopentyl)-2-[(3-oxobutan-2-yl)sulfanyl]acetamide](/img/structure/B2588821.png)
![4-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2588823.png)
![2-(3-methylphenoxy)-1-[4-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2588827.png)
![2-(1-(5-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole](/img/structure/B2588829.png)
